molecular formula C8H13NO2S B1302242 Methyl DL-2-isothiocyanatocaproate CAS No. 206761-73-1

Methyl DL-2-isothiocyanatocaproate

Cat. No.: B1302242
CAS No.: 206761-73-1
M. Wt: 187.26 g/mol
InChI Key: VUAHMTCGCWAEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl DL-2-isothiocyanatocaproate is a colorless liquid that belongs to the family of isothiocyanates. Isothiocyanates are known for their biological activities, including anticancer, antifungal, and antimicrobial properties. This compound is synthesized from glucosinolates, which are found in cruciferous vegetables.

Mechanism of Action

Mode of Action

They are the major biologically active compounds capable of mediating the anticancer effect of cruciferous vegetables .

Biochemical Pathways

Isothiocyanates affect various biochemical pathways, including metabolic activation and detoxification, inflammation, angiogenesis, metastasis, and regulation of the epigenetic machinery . These compounds show spatiotemporal variation in their accumulation and are of great importance to plants due to their role in development, stress response, and survival .

Result of Action

. This suggests that MITC could potentially have similar effects.

Biochemical Analysis

Cellular Effects

Methyl 2-isothiocyanatohexanoate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, Methyl 2-isothiocyanatohexanoate can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in shifts in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of Methyl 2-isothiocyanatohexanoate involves its ability to form covalent bonds with biomolecules, leading to enzyme inhibition or activation. The compound can bind to the active sites of enzymes, blocking their catalytic activity and altering metabolic pathways . This binding interaction is often irreversible, resulting in long-lasting effects on enzyme function and cellular processes. Additionally, Methyl 2-isothiocyanatohexanoate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 2-isothiocyanatohexanoate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to Methyl 2-isothiocyanatohexanoate in in vitro or in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 2-isothiocyanatohexanoate vary with different dosages in animal models. At low doses, the compound can induce mild biochemical changes, while higher doses can lead to significant toxic or adverse effects . Studies have shown that there are threshold effects, where a certain dosage level must be reached before noticeable biochemical changes occur. High doses of Methyl 2-isothiocyanatohexanoate can cause severe toxicity, including damage to vital organs and disruption of normal physiological functions .

Metabolic Pathways

Methyl 2-isothiocyanatohexanoate is involved in various metabolic pathways, including those related to detoxification and biotransformation. The compound interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glutathione or other cofactors . These metabolic reactions help to detoxify Methyl 2-isothiocyanatohexanoate and facilitate its excretion from the body. Additionally, the compound can affect metabolic flux by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, Methyl 2-isothiocyanatohexanoate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of Methyl 2-isothiocyanatohexanoate within tissues is influenced by its chemical properties and interactions with cellular transporters .

Subcellular Localization

The subcellular localization of Methyl 2-isothiocyanatohexanoate is critical for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications or targeting signals . For example, Methyl 2-isothiocyanatohexanoate can localize to the endoplasmic reticulum or Golgi apparatus, where it can interact with enzymes involved in protein processing and modification

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl DL-2-isothiocyanatocaproate can be synthesized through a one-pot process from primary amines under aqueous conditions. This involves the in situ generation of a dithiocarbamate salt from the amine substrate by reacting with carbon disulfide (CS2), followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent . This method is economical and suitable for scale-up activities .

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This can be done either through a one-pot process or a two-step approach . The one-pot process is useful for preparing alkyl and electron-rich aryl isothiocyanates, whereas the two-step approach is more versatile .

Chemical Reactions Analysis

Types of Reactions

Methyl DL-2-isothiocyanatocaproate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions to form thioureas and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2) for oxidation.

    Reducing agents: Lithium aluminum hydride (LiAlH4) for reduction.

    Nucleophiles: Amines and alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thioureas .

Scientific Research Applications

Methyl DL-2-isothiocyanatocaproate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.

    Biology: It has been studied for its anticancer, antifungal, and antimicrobial properties.

    Medicine: Research has shown its potential therapeutic applications in cancer chemoprevention.

    Industry: It is used in the production of pesticides and other agricultural chemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl isothiocyanate: Similar in structure but differs in the length of the carbon chain.

    Phenyl isothiocyanate: Contains a phenyl group instead of a hexanoate chain.

Uniqueness

Methyl DL-2-isothiocyanatocaproate is unique due to its specific hexanoate chain, which imparts distinct chemical and biological properties compared to other isothiocyanates.

Properties

IUPAC Name

methyl 2-isothiocyanatohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S/c1-3-4-5-7(9-6-12)8(10)11-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAHMTCGCWAEQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OC)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374959
Record name methyl 2-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206761-73-1
Record name methyl 2-isothiocyanatohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 206761-73-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.